molecular formula C22H16O2 B13946721 Methyl 10-phenylanthracene-9-carboxylate CAS No. 63018-91-7

Methyl 10-phenylanthracene-9-carboxylate

Cat. No.: B13946721
CAS No.: 63018-91-7
M. Wt: 312.4 g/mol
InChI Key: JCZSUTUWRXIICC-UHFFFAOYSA-N
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Description

Methyl 10-phenylanthracene-9-carboxylate is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. Anthracene and its derivatives are known for their interesting photophysical and photochemical properties, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 10-phenylanthracene-9-carboxylate typically involves the reaction of 9-bromo-10-phenylanthracene with methyl carboxylate under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which employs a boronic acid derivative and a palladium catalyst in a suitable solvent .

Industrial Production Methods: Industrial production methods for anthracene derivatives often involve large-scale Friedel-Crafts reactions, aromatic cyclodehydration, and metal-catalyzed reactions with alkynes. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .

Chemical Reactions Analysis

Types of Reactions: Methyl 10-phenylanthracene-9-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include anthraquinone derivatives, hydroanthracenes, and various substituted anthracenes .

Mechanism of Action

The mechanism by which methyl 10-phenylanthracene-9-carboxylate exerts its effects is primarily through its photophysical properties. The compound absorbs light and undergoes intersystem crossing to a triplet state, which can then transfer energy to other molecules. This process is utilized in applications such as triplet-triplet annihilation upconversion and photodynamic therapy .

Comparison with Similar Compounds

Uniqueness: Methyl 10-phenylanthracene-9-carboxylate stands out due to its specific substitution pattern, which imparts unique photophysical properties. Its ability to act as an annihilator in upconversion systems slightly exceeds that of the benchmark annihilator 9,10-diphenylanthracene .

Properties

CAS No.

63018-91-7

Molecular Formula

C22H16O2

Molecular Weight

312.4 g/mol

IUPAC Name

methyl 10-phenylanthracene-9-carboxylate

InChI

InChI=1S/C22H16O2/c1-24-22(23)21-18-13-7-5-11-16(18)20(15-9-3-2-4-10-15)17-12-6-8-14-19(17)21/h2-14H,1H3

InChI Key

JCZSUTUWRXIICC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C=CC=CC2=C(C3=CC=CC=C31)C4=CC=CC=C4

Origin of Product

United States

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